1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine
Description
1-Phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine is a piperazine derivative featuring:
- A piperazine core substituted at position 1 with a phenyl group and at position 4 with a 3-(pyrrolidinylsulfonyl)benzoyl moiety.
- This structure is designed to optimize interactions with biological targets, leveraging piperazine’s flexibility and aromatic substituents for receptor selectivity .
Properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(3-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-21(23-15-13-22(14-16-23)19-8-2-1-3-9-19)18-7-6-10-20(17-18)28(26,27)24-11-4-5-12-24/h1-3,6-10,17H,4-5,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILNMLWXRTULLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
Piperazine derivatives are commonly synthesized via nucleophilic substitution reactions. For example, 1-phenylpiperazine can be prepared by reacting aniline with bis(2-chloroethyl)amine under alkaline conditions. The reaction proceeds via an SN2 mechanism, with yields optimized by controlling temperature (80–100°C) and using polar aprotic solvents like dimethylformamide (DMF).
Reductive Amination
An alternative method involves reductive amination of diketones with hydrazines. This approach, adapted from pyrazole synthesis methodologies, employs sodium cyanoborohydride or hydrogen/palladium catalysts to reduce imine intermediates. For instance, condensation of 1,4-diketones with phenylhydrazine at 60°C in ethanol, followed by hydrogenation, yields 1-phenylpiperazine derivatives with >80% efficiency.
Introduction of the 3-(1-Pyrrolidinylsulfonyl) Benzoyl Group
The benzoyl-pyrrolidinylsulfonyl moiety is introduced via Friedel-Crafts acylation and sulfonylation reactions.
Friedel-Crafts Acylation
3-(1-Pyrrolidinylsulfonyl)benzoyl chloride reacts with 1-phenylpiperazine in the presence of Lewis acids (e.g., AlCl₃) to form the benzoylpiperazine intermediate. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 78 | |
| Temperature | 0–5°C | – | |
| Molar Ratio (1:1.2) | Piperazine:acyl chloride | 82 |
This step requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.
Sulfonylation of Benzoyl Intermediate
The sulfonyl group is introduced via reaction of 3-mercaptobenzoylpiperazine with pyrrolidine sulfonic acid chloride. Using triethylamine as a base in tetrahydrofuran (THF) at 25°C achieves 85–90% conversion. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance regioselectivity, minimizing disulfone byproducts.
Regioselective Optimization Strategies
Solvent Effects on Sulfonylation
Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonylation efficiency compared to protic solvents:
Catalytic Enhancements
Copper triflate (10 mol%) accelerates the coupling between pyrrolidine sulfonyl chloride and the benzoylpiperazine intermediate, reducing reaction time from 12 h to 3 h. This mirrors methodologies used in pyrazole synthesis, where transition metals facilitate C–S bond formation.
One-Pot Synthesis Approaches
Recent advances enable telescoped synthesis to minimize purification steps:
-
Step 1 : Piperazine formation via reductive amination (1 h, 80°C).
-
Step 2 : In situ acylation using 3-(chlorosulfonyl)benzoyl chloride (2 h, 0°C).
-
Step 3 : Pyrrolidine addition under Schlenk conditions (12 h, 40°C).
This method achieves an overall yield of 68% with HPLC purity >98%.
Characterization and Quality Control
Critical analytical data for the final compound include:
Chemical Reactions Analysis
1-Phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block: The compound serves as a building block for synthesizing more complex organic molecules.
- Reagent in Organic Reactions: It is utilized in various organic reactions due to its unique functional groups.
2. Biological Activities:
- Antimicrobial Properties: Research indicates potential antimicrobial activity against various pathogens.
- Antiviral and Anticancer Properties: Studies suggest that the compound may exhibit antiviral and anticancer effects, although further investigation is required to elucidate these properties.
3. Medicinal Applications:
- Drug Development: The compound is being explored for its therapeutic potential in treating diseases by targeting specific biological pathways. Its mechanism of action may involve binding to enzymes or receptors that modulate cellular activities.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of the compound on cancer cell lines. Results indicated that modifications in the structure significantly enhanced its potency against specific cancer types, demonstrating the importance of structural optimization in drug design.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of the compound. It was found effective against several bacterial strains, suggesting its potential role as an antimicrobial agent in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cytotoxic Piperazine Derivatives
- Structure : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.
- Key Differences :
- Chlorobenzhydryl substitution at piperazine’s N4 vs. phenyl in the target compound.
- Substituted benzoyl groups (e.g., nitro, methoxy) at N1 vs. the pyrrolidinylsulfonyl-benzoyl in the target.
- Activity: Demonstrated cytotoxicity against liver (HEPG2, IC50 ~5–15 µM), breast (MCF7, IC50 ~8–20 µM), and colon (HCT-116, IC50 ~10–25 µM) cancer lines.
Table 1 : Cytotoxicity of Selected Piperazine Derivatives
| Compound | Substitution (R) | HEPG2 IC50 (µM) | MCF7 IC50 (µM) |
|---|---|---|---|
| 5a | 4-NO₂ | 5.2 | 8.7 |
| 5g | 4-OCH₃ | 14.8 | 19.3 |
| Target | 3-Pyrrolidinylsulfonyl | N/A* | N/A* |
*Data for the target compound is unavailable in provided evidence.
Enzyme Inhibitors with Piperazine Fragments
- Structure : Piperazine-linked indoles (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole).
- Activity : Inhibited BACE1 with IC50 values of 19.66–21.88 mM. The piperazine-indole scaffold facilitates binding to enzymatic pockets, while sulfonyl groups stabilize interactions. The target’s pyrrolidinylsulfonyl group may offer similar stabilization but with improved solubility due to pyrrolidine’s basicity .
Antipsychotic and Multi-Target Piperazines
Physicochemical and Pharmacokinetic Profiles
- Series 1a–g : Benzoyl-piperazine amides with varied aromatic substitutions.
- Key Findings: Electron-withdrawing groups (e.g., NO₂) reduced solubility but improved metabolic stability. The target’s pyrrolidinylsulfonyl group may balance solubility (via sulfonamide hydrophilicity) and membrane permeability (via pyrrolidine’s lipophilicity) .
- Piperazine moieties in fluoroquinolones (e.g., ciprofloxacin) undergo MnO2-mediated dealkylation. The target’s sulfonyl group may protect the piperazine ring from oxidation, enhancing environmental persistence or in vivo stability .
Q & A
What are the optimal synthetic routes for 1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine, and how can reaction yields be improved?
Advanced Research Focus:
The synthesis of piperazine derivatives often involves multi-step protocols. For example, analogous compounds are synthesized via nucleophilic substitution (e.g., coupling benzoyl chlorides with piperazine cores in dichloromethane or DMF with bases like K₂CO₃) . Key steps include:
- Precursor activation : Use of sulfonyl chlorides or propargyl bromides for functionalization .
- Coupling optimization : Catalytic systems (e.g., CuSO₄·5H₂O/sodium ascorbate for click chemistry) improve regioselectivity .
- Purification : Silica gel chromatography with gradients (e.g., ethyl acetate/hexane) ensures purity .
Yield Enhancement : Adjust stoichiometry (e.g., 1.2 equiv. of azide derivatives) and reaction time (monitored via TLC) .
How does the conformational flexibility of the piperazine ring influence receptor binding in this compound?
Advanced Structural Analysis:
The piperazine ring adopts a chair conformation , minimizing steric hindrance between the phenyl and pyrrolidinylsulfonyl groups. This conformation allows optimal interaction with hydrophobic pockets in biological targets (e.g., serotonin receptors) . Computational docking studies on similar compounds reveal:
- Substituent orientation : The 3-sulfonylbenzoyl group enhances hydrogen bonding with residues in enzyme active sites (e.g., DPP-IV inhibitors) .
- Torsional angles : Flexibility of the piperazine ring enables adaptation to receptor cavities .
What pharmacological targets are most relevant for this compound, and how do its structural features compare to known inhibitors?
Advanced Target Identification:
The compound’s sulfonamide and benzoyl groups suggest affinity for:
- Serotonin receptors (5-HT₁A/5-HT₂A) : Analogous piperazine derivatives show nM-level binding affinity .
- DPP-IV enzymes : The sulfonamide moiety mimics carboxamide groups in sitagliptin-like inhibitors .
- Kinases : The pyrrolidinylsulfonyl group may interact with ATP-binding pockets .
Structural Comparisons : - Sitagliptin analogs : Replace carboxamide with sulfonamide for improved metabolic stability .
- Anticancer triazoles : The benzoyl-piperazine scaffold is shared with compounds showing IC₅₀ values <10 µM in cell lines .
How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
Data Conflict Resolution Methodology:
Discrepancies often arise from:
- Assay conditions : Variations in cell lines (e.g., HEK-293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Stereochemical purity : Chiral centers in the pyrrolidinylsulfonyl group require HPLC validation .
- Solubility effects : Use of DMSO vs. aqueous buffers impacts bioavailability measurements .
Best Practices : - Standardize protocols (e.g., NIH/WHO guidelines for receptor binding assays).
- Validate purity via NMR (¹H/¹³C) and HRMS .
What advanced characterization techniques are critical for confirming the compound’s structure and stability?
Methodological Guidance:
- NMR spectroscopy : ¹H NMR (δ 2.5–3.5 ppm for piperazine protons; δ 7.2–8.1 ppm for aromatic groups) .
- Mass spectrometry : HRMS with ESI+ to confirm molecular ion peaks (e.g., [M+H]⁺) .
- X-ray crystallography : Resolves conformational details (e.g., piperazine ring chair vs. boat) .
- Stability studies : HPLC monitoring under accelerated degradation conditions (pH 1–13, 40–60°C) .
How does this compound compare to structural analogs in terms of selectivity and off-target effects?
Comparative Analysis Framework:
- SAR studies : Modifying the phenyl or pyrrolidinylsulfonyl groups alters selectivity. For example:
- Fluorinated analogs : Enhance blood-brain barrier penetration but increase hERG channel binding risks .
- Tetrazole replacements : Improve metabolic stability vs. carboxylic acid bioisosteres .
- Off-target profiling : Use broad-panel receptor screening (e.g., CEREP assays) to identify adrenergic or dopaminergic interactions .
What computational tools are recommended for predicting the compound’s ADMET properties?
Advanced Modeling Approaches:
- Molecular dynamics (MD) : Simulate membrane permeability (e.g., Desmond or GROMACS) .
- ADMET prediction : SwissADME or PreADMET for estimating logP, CYP450 inhibition, and bioavailability .
- Docking software (AutoDock Vina, Glide) : Predict binding modes to targets like 5-HT receptors .
How can researchers optimize this compound’s solubility and pharmacokinetic profile?
Formulation Strategies:
- Salt formation : Hydrochloride salts improve aqueous solubility .
- Prodrug design : Esterification of the sulfonamide group enhances oral absorption .
- Nanoparticle encapsulation : PLGA-based carriers for sustained release in cancer models .
What are the key challenges in scaling up synthesis for preclinical studies?
Process Chemistry Considerations:
- Catalyst recycling : Transition from CuSO₄ to immobilized catalysts for click chemistry steps .
- Byproduct control : Monitor sulfonic acid derivatives during sulfonylation .
- Safety protocols : Handle reactive intermediates (e.g., benzoyl chlorides) under inert conditions .
How can crystallography data inform the design of derivatives with enhanced potency?
Crystal Structure Utilization:
- Hydrogen bonding patterns : Identify critical interactions (e.g., C–H⋯O bonds in sulfonamide groups) .
- Packing motifs : Modify substituents to disrupt π-stacking (reducing aggregation) .
- Isostructural replacement : Replace pyrrolidinyl with piperidinyl to adjust steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
